1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique arrangement of heterocycles, which contribute to its biological activity. The molecular formula is and its molecular weight is approximately 394.50 g/mol. It is classified as a piperidine derivative and includes various functional groups that may enhance its pharmacological properties.
The synthesis of 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide can be achieved through several methods. A common approach involves the reaction of appropriate precursors containing the pyrazole and benzothiazole moieties.
Technical details regarding reaction conditions (temperature, solvent choice) and yields are crucial for optimizing the synthesis process.
The molecular structure of 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide can be represented using various structural formulas:
IHCIXUVYKPRLFA-UHFFFAOYSA-N
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NN=C(C=C3)N4C=CC=N4
These identifiers allow for easy retrieval of structural information from chemical databases.
The chemical reactivity of this compound can be explored through various reactions it may undergo:
Technical details regarding reaction conditions and products formed are essential for understanding its reactivity profile.
The mechanism of action for 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is not extensively documented but can be inferred based on its structural components:
The compound may exert its biological effects by interacting with specific receptors or enzymes in biological systems. For instance:
Data from biological assays would provide insights into its efficacy and specific targets.
Relevant data from studies on similar compounds can help predict these properties effectively.
This compound holds promise in various scientific fields:
Further research into its biological activity will clarify its potential applications in therapeutics and research settings.
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: